molecular formula C8H14ClNO B14748482 N-Chloro-N-cyclohexylacetamide CAS No. 5014-42-6

N-Chloro-N-cyclohexylacetamide

Cat. No.: B14748482
CAS No.: 5014-42-6
M. Wt: 175.65 g/mol
InChI Key: PMXQDTBJZLOVSV-UHFFFAOYSA-N
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Description

N-Chloro-N-cyclohexylacetamide is an organic compound with the molecular formula C8H14ClNO. It is a chlorinated derivative of N-cyclohexylacetamide and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-cyclohexylacetamide can be synthesized through the reaction of chloroacetyl chloride with cyclohexanamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The reaction mixture is stirred for about an hour to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-Chloro-N-cyclohexylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloro-N-cyclohexylacetamide involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in electrophilic reactions, making it a useful reagent in various chemical processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylacetamide: A non-chlorinated derivative with similar structural features.

    2-Chloro-N-cyclohexylacetamide: Another chlorinated derivative with different substitution patterns.

    N-Chloroacetamide: A simpler chlorinated acetamide without the cyclohexyl group.

Uniqueness

N-Chloro-N-cyclohexylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

5014-42-6

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

N-chloro-N-cyclohexylacetamide

InChI

InChI=1S/C8H14ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3

InChI Key

PMXQDTBJZLOVSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCCCC1)Cl

Origin of Product

United States

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